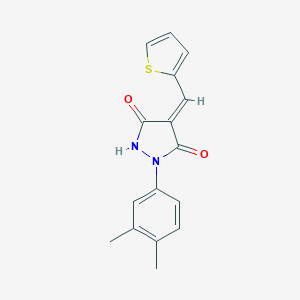
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione is not fully understood. However, it is believed to exert its anti-inflammatory and insecticidal properties through the inhibition of certain enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione exhibits anti-inflammatory and insecticidal properties. It has also been shown to have low toxicity, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione in lab experiments is its low toxicity. However, one limitation is that its mechanism of action is not fully understood, making further study necessary.
Future Directions
There are several future directions for the study of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione. One direction is to further investigate its potential as an anti-inflammatory agent and its possible use in the treatment of diseases such as arthritis and cancer. Another direction is to study its potential as a pesticide and its effects on the environment. Additionally, further study is needed to fully understand its mechanism of action and to explore its potential applications in materials science.
Synthesis Methods
The synthesis of (4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione can be achieved through a multi-step reaction starting from commercially available starting materials. The first step involves the condensation of 3,4-dimethylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding α,β-unsaturated aldehyde. This intermediate is then reacted with pyrazolidine-3,5-dione in the presence of a catalyst to afford the final product.
Scientific Research Applications
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of various diseases such as arthritis and cancer. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
properties
Product Name |
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4E)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)18-16(20)14(15(19)17-18)9-13-4-3-7-21-13/h3-9H,1-2H3,(H,17,19)/b14-9+ |
InChI Key |
JIXMRJVNOQHYKD-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)N2)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301532.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301533.png)
![ethyl 2-[4-(allyloxy)-3,5-dichlorobenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301537.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)